Product packaging for Bibo 3304 trifluoroacetate(Cat. No.:CAS No. 191868-14-1)

Bibo 3304 trifluoroacetate

Cat. No.: B1662605
CAS No.: 191868-14-1
M. Wt: 643.7 g/mol
InChI Key: FBMCYYWIBYEOST-GJFSDDNBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Neuropeptide Y (NPY) and its Physiological Significance

Neuropeptide Y (NPY) is a 36-amino acid peptide that is widely distributed throughout the central and peripheral nervous systems. wikipedia.orgnih.gov It is one of the most abundant neuropeptides in the brain and is involved in a vast array of physiological processes. researchgate.net NPY was first isolated from the porcine hypothalamus in 1982. wikipedia.org

Functioning as a neurotransmitter or neuromodulator, NPY plays a crucial role in regulating food intake, energy balance, stress responses, and circadian rhythms. researchgate.net It is a potent stimulator of food intake, an effect mediated through its receptors in the hypothalamus. nih.gov NPY also has anxiolytic (anxiety-reducing) effects and is involved in the regulation of blood pressure, pain perception, and alcohol consumption. wikipedia.orgresearchgate.net In the cardiovascular system, NPY can act as a vasoconstrictor and is implicated in processes like cardiac remodeling and angiogenesis. frontiersin.org

Characterization of Neuropeptide Y Receptor Subtypes (Y1, Y2, Y4, Y5)

The diverse effects of NPY are mediated by its interaction with a family of G-protein coupled receptors (GPCRs). nih.gov In mammals, five NPY receptor subtypes have been cloned, designated as Y1, Y2, Y4, Y5, and y6. medchemexpress.com However, in humans, only four of these are functional: Y1, Y2, Y4, and Y5, as the y6 receptor is a non-functional pseudogene. nih.govkarger.com

These receptor subtypes have distinct tissue distributions and pharmacological properties, leading to their involvement in different physiological functions. karger.com They are activated by endogenous ligands, including NPY, Peptide YY (PYY), and Pancreatic Polypeptide (PP). nih.gov

Y1 Receptor: The Y1 receptor was the first to be cloned and is widely expressed, particularly in postsynaptic sites. mdpi.com It is composed of 384 amino acids and is a primary mediator of NPY's effects on food intake, anxiety, and vasoconstriction. karger.commdpi.compatsnap.com

Y2 Receptor: The Y2 receptor is often found in presynaptic locations and acts as an autoreceptor, inhibiting the release of NPY and other neurotransmitters. mdpi.com It is involved in regulating energy balance and has been implicated as a potential therapeutic target for epilepsy. karger.com

Y4 Receptor: The Y4 receptor is primarily expressed in the gastrointestinal tract, pancreas, and prostate. frontiersin.org It is preferentially activated by Pancreatic Polypeptide (PP) and plays a role in gastrointestinal functions. patsnap.comfrontiersin.org

Y5 Receptor: The Y5 receptor, along with the Y1 receptor, is significantly involved in the regulation of food intake and energy homeostasis. karger.com It has also been linked to mood control and anticonvulsant effects. karger.com

The activation of these receptors typically leads to the inhibition of adenylyl cyclase, resulting in reduced levels of cyclic adenosine (B11128) monophosphate (cAMP), and can also modulate intracellular calcium levels. karger.compatsnap.com

Therapeutic Potential of Neuropeptide Y Receptor Modulation

The widespread involvement of the NPY system in various physiological and pathological processes makes its receptors attractive therapeutic targets for a range of conditions. nih.govnih.gov Modulation of NPY receptor activity holds promise for treating obesity, anxiety disorders, cardiovascular diseases, and even certain types of cancer. nih.govpatsnap.com

For instance, antagonists of the Y1 and Y5 receptors are being investigated for their potential to reduce food intake and manage obesity. patsnap.com Conversely, Y1 receptor agonists have shown potential in reducing anxiety. patsnap.com In the cardiovascular realm, Y1 receptor antagonists could be beneficial in conditions where vasoconstriction is a concern. frontiersin.org Furthermore, research suggests that NPY receptor modulation could have applications in pain management, epilepsy, and neurodegenerative diseases like Alzheimer's and Parkinson's. nih.govpatsnap.comacs.orgoup.com

Despite the significant therapeutic potential, the development of clinically approved drugs targeting NPY receptors has been slow. nih.govnih.gov

Historical Context of Neuropeptide Y Y1 Receptor Antagonists in Research

Following the discovery of NPY and its receptors, researchers began developing tools to study their functions. The development of selective antagonists for the different receptor subtypes has been crucial in elucidating their specific roles. The Y1 receptor, being a key mediator of many of NPY's prominent effects, has been a major focus of this research. mdpi.com

Early research led to the development of non-peptide antagonists for the Y1 receptor. One of the first and most well-characterized was BIBP 3226. ki.se This compound was instrumental in demonstrating the role of the Y1 receptor in various physiological processes, including sympathetic vascular control. ki.se

The quest for more potent and selective Y1 receptor antagonists continued, leading to the synthesis of BIBO 3304. sci-hub.se This compound, an (R)-argininamide derivative, exhibited subnanomolar affinity for the Y1 receptor, making it significantly more potent than its predecessors like BIBP 3226. sci-hub.senih.gov The high affinity and selectivity of BIBO 3304 for the Y1 receptor have made it an invaluable tool in neuroscience and pharmacology research to further probe the intricate functions of the NPY system. nih.govopnme.com

Bibo 3304 trifluoroacetate (B77799)

Bibo 3304 trifluoroacetate is a potent and highly selective non-peptide antagonist of the Neuropeptide Y (NPY) Y1 receptor. medchemexpress.comtocris.comrndsystems.com Its chemical name is (R)-N-[[4-(aminocarbonylaminomethyl)-phenyl]methyl]-N2-(diphenylacetyl)-argininamide trifluoroacetate. nih.gov The trifluoroacetate component indicates that it is a salt form of the Bibo 3304 compound, complexed with trifluoroacetic acid. ontosight.aiontosight.ai

Research Applications

Due to its high affinity and selectivity for the Y1 receptor, this compound has been widely used as a research tool to investigate the physiological roles of the Y1 receptor. opnme.com Studies have utilized this compound to explore the involvement of Y1 receptors in:

Feeding Behavior: Research has shown that Bibo 3304 can inhibit food intake induced by both the administration of NPY and by fasting, providing evidence for the role of Y1 receptors in the regulation of appetite. nih.govopnme.com

Anxiety: Bibo 3304 has been shown to antagonize the anxiolytic-like effects of NPY, helping to elucidate the role of Y1 receptors in the amygdala in mediating anxiety. tocris.comrndsystems.com

Dopaminergic Pathways: Studies have demonstrated that Bibo 3304 can inhibit behavioral effects induced by dopamine (B1211576) agonists like amphetamine and apomorphine, suggesting an interaction between the NPY Y1 receptor and dopaminergic systems. sci-hub.se

Selectivity and Affinity

A key feature of this compound is its remarkable selectivity for the Y1 receptor subtype over other NPY receptors (Y2, Y4, and Y5). nih.gov It exhibits subnanomolar affinity for both human and rat Y1 receptors. nih.govmedchemexpress.com

ReceptorIC50 (nM)
Human Y10.38 ± 0.06
Rat Y10.72 ± 0.42
Human Y2> 1000
Human Y4> 1000
Rat Y4> 1000
Human Y5> 1000
Rat Y5> 1000

The inactive (S)-enantiomer of Bibo 3304, known as BIBO 3457, has a very low affinity for the Y1 receptor, further highlighting the specific action of Bibo 3304. nih.govopnme.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H36F3N7O5 B1662605 Bibo 3304 trifluoroacetate CAS No. 191868-14-1

Properties

IUPAC Name

(2R)-N-[[4-[(carbamoylamino)methyl]phenyl]methyl]-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]pentanamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35N7O3.C2HF3O2/c30-28(31)33-17-7-12-24(26(37)34-18-20-13-15-21(16-14-20)19-35-29(32)39)36-27(38)25(22-8-3-1-4-9-22)23-10-5-2-6-11-23;3-2(4,5)1(6)7/h1-6,8-11,13-16,24-25H,7,12,17-19H2,(H,34,37)(H,36,38)(H4,30,31,33)(H3,32,35,39);(H,6,7)/t24-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBMCYYWIBYEOST-GJFSDDNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)CNC(=O)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)CNC(=O)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H36F3N7O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

643.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191868-14-1, 217977-06-5
Record name N-[(1R)-1-[[[[4-[[(Aminocarbonyl)amino]methyl]phenyl]methyl]amino]carbonyl]-4-[(aminoiminomethyl)amino]butyl]-α-phenylbenzeneacetamide 2,2,2-trifluoroacetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=191868-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BIBO-3304
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191868141
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BIBO 3457
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0217977065
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BIBO-3304
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O35HK034KO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Pharmacological Profile of Bibo 3304 Trifluoroacetate As a Neuropeptide Y Y1 Receptor Antagonist

Receptor Affinity and Binding Characteristics

The efficacy of BIBO 3304 trifluoroacetate (B77799) as a Y1 receptor antagonist is rooted in its specific binding characteristics, notably its high affinity and selectivity for the target receptor.

Research has consistently demonstrated that BIBO 3304 exhibits subnanomolar affinity for both human and rat NPY Y1 receptors. nih.govopnme.comopnme.commedchemexpress.com In competitive binding assays, the compound displayed IC50 values—the concentration required to inhibit 50% of the binding of a radiolabeled ligand—of 0.38 nM for the human Y1 receptor and 0.72 nM for the rat Y1 receptor. nih.govselleckchem.comrndsystems.comapexbt.combioworld.com This high binding affinity underscores its potency as an antagonist at these receptors. The (S)-enantiomer of BIBO 3304, known as BIBO 3457, is inactive and shows low affinity for both human and rat Y1 receptors, with IC50 values exceeding 1000 nM. nih.govbioworld.com

ReceptorSpeciesIC50 Value (nM)
NPY Y1Human0.38
NPY Y1Rat0.72

A critical feature of BIBO 3304 is its remarkable selectivity for the Y1 receptor subtype over other NPY receptor subtypes, such as Y2, Y4, and Y5. Studies have shown that BIBO 3304 has a very low affinity for human Y2, human and rat Y4, and human and rat Y5 receptors, with IC50 values for these subtypes being greater than 1000 nM. nih.govselleckchem.com This indicates a selectivity of more than 1,000 to 10,000-fold for the Y1 receptor compared to the other subtypes. opnme.comopnme.com One report quantifies this as a greater than 2600-fold selectivity for the Y1 receptor over Y2, Y4, and Y5 receptors. rndsystems.com This high degree of selectivity makes BIBO 3304 an invaluable tool for isolating and studying the specific functions of the Y1 receptor without the confounding effects of interacting with other NPY receptors.

Receptor SubtypeSpeciesIC50 Value (nM)Selectivity Fold (vs. Human Y1)
NPY Y1Human0.38-
NPY Y2Human>1000>2600
NPY Y4Human>1000>2600
NPY Y4Rat>1000>1388
NPY Y5Human>1000>2600
NPY Y5Rat>1000>1388

Mechanisms of Antagonism at the Neuropeptide Y Y1 Receptor

BIBO 3304 functions by obstructing the normal signaling cascade initiated by the binding of the endogenous ligand, Neuropeptide Y, to the Y1 receptor.

The Neuropeptide Y Y1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. ulb.ac.be Activation of this receptor by NPY typically leads to the inhibition of adenylate cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP), and can also lead to the mobilization of intracellular calcium. opnme.comulb.ac.beopnme.com BIBO 3304 exerts its antagonistic effects by blocking these downstream signaling events. In human neuroblastoma SK-N-MC cells, which endogenously express the Y1 receptor, BIBO 3304 was shown to effectively antagonize the NPY-induced inhibition of cAMP synthesis. apexbt.com By preventing the reduction in cAMP levels, BIBO 3304 effectively nullifies the physiological response that would normally be triggered by NPY binding to the Y1 receptor. ulb.ac.be

The precise nature of the antagonism of BIBO 3304 at the Y1 receptor, whether competitive or non-competitive, is a key consideration. A competitive antagonist binds to the same site as the endogenous agonist (NPY) in a reversible manner, and its inhibition can be overcome by increasing the concentration of the agonist. A non-competitive antagonist, conversely, binds to a different site on the receptor (an allosteric site), preventing the agonist from producing its biological response regardless of the agonist's concentration. pharmacologycanada.org

While the available literature does not definitively specify whether BIBO 3304 acts as a competitive or non-competitive antagonist through detailed mechanistic studies like a Schild analysis, its function is to block the effects of NPY. nih.gov Given that BIBO 3304 is a small molecule nonpeptide, and NPY is a 36-amino acid peptide, it is plausible that their binding sites on the Y1 receptor may differ. However, without explicit experimental confirmation, any classification remains speculative. Further research would be required to fully elucidate the precise molecular interactions and determine if the antagonism is competitive, non-competitive, or follows a more complex mechanism.

Investigations of Bibo 3304 Trifluoroacetate in Preclinical Models of Physiological Function

Role in Appetite Regulation and Energy Homeostasis

The NPY system is a critical regulator of energy homeostasis, with the Y1 receptor playing a pivotal role in mediating the orexigenic (appetite-stimulating) effects of NPY. nih.gov BIBO 3304 trifluoroacetate (B77799) has been instrumental in dissecting the specific contributions of the Y1 receptor to feeding behavior.

Antagonism of Neuropeptide Y-Induced Feeding Behavior in Rodents

Preclinical studies have consistently demonstrated that BIBO 3304 trifluoroacetate effectively counteracts the potent feeding-stimulatory effects of exogenously administered NPY. In rats, administration of BIBO 3304 was shown to significantly inhibit the food intake induced by NPY. opnme.comnih.govbioworld.com This antagonistic effect highlights the compound's ability to block the signaling pathway that NPY utilizes to stimulate appetite. The inactive enantiomer of BIBO 3304, known as BIBO 3457, showed no significant influence on NPY-induced feeding, underscoring the stereospecificity of the Y1 receptor interaction. opnme.comnih.gov

Experimental Model Intervention Key Finding Reference
Adult Male RatsNPY administration with and without BIBO 3304BIBO 3304 significantly attenuated NPY-induced food intake. nih.govbioworld.com
Adult Male RatsNPY administration with the inactive enantiomer BIBO 3457The inactive enantiomer had no effect on NPY-induced feeding. nih.gov

Modulation of Fasting-Induced Feeding Responses

Beyond its effects on pharmacologically induced feeding, this compound has also been shown to modulate the natural drive to eat following a period of food deprivation. In rats that were fasted for 24 hours, administration of BIBO 3304 resulted in a significant reduction in the subsequent hyperphagia (excessive eating). opnme.comnih.gov This finding suggests that NPY, acting through the Y1 receptor, is a key mediator of the physiological response to fasting and that BIBO 3304 can effectively curb this powerful, endogenously driven feeding behavior. opnme.com

Condition Compound Effect on Food Intake Reference
24-hour Fasted RatsThis compoundSignificantly inhibited hyperphagia. opnme.comnih.gov

Central Nervous System Administration and Feeding Circuitry

The hypothalamus is a critical brain region for the regulation of appetite and energy balance, containing a high density of NPY receptors. nih.govnih.govresearchgate.net The arcuate nucleus (ARC) and the paraventricular nucleus (PVN) are key hypothalamic nuclei involved in the NPY-mediated feeding circuit. nih.govresearchgate.net Studies involving direct administration of BIBO 3304 into the central nervous system have provided more precise information about its site of action. When administered directly into the paraventricular nucleus of the hypothalamus, BIBO 3304 inhibited the feeding response induced by NPY. nih.gov This demonstrates that the compound's effects on appetite are, at least in part, mediated by its action within these specific hypothalamic feeding centers. The central melanocortin system, which includes pro-opiomelanocortin (POMC) neurons, is another crucial pathway in appetite regulation that interacts with the NPY system. nih.gov

Effects on Stress, Anxiety, and Behavioral Phenotypes

The NPY system is also deeply implicated in the modulation of stress and anxiety, with NPY generally exerting anxiolytic (anxiety-reducing) effects. mdpi.com this compound has been utilized as a pharmacological tool to investigate the role of the Y1 receptor in these processes.

Antagonism of Anxiolytic-Like Effects of Neuropeptide Y

Neuropeptide Y is known to produce anxiolytic-like effects in various preclinical models of anxiety. mdpi.com Research has shown that these effects are mediated, in significant part, by the Y1 receptor. In studies using the social interaction test in rats, the anxiolytic-like effect of NPY was antagonized by the co-administration of BIBO 3304. nih.gov This indicates that BIBO 3304 can block the anxiety-reducing properties of NPY, suggesting that the Y1 receptor is a key target for mediating these behavioral effects.

Amygdalar Neuropeptide Y Y1 Receptors and Social Interaction

The amygdala, a brain region critically involved in processing emotions like fear and anxiety, is a key site for the anxiolytic actions of NPY. nih.gov Studies involving intra-amygdalar administration of NPY have shown that it can increase social interaction time, an indicator of reduced anxiety. nih.gov This effect was specifically localized to the basolateral nucleus of the amygdala. nih.gov The anxiolytic-like effect of NPY in the amygdala was blocked by the co-administration of BIBO 3304, demonstrating that NPY Y1 receptors within the basolateral amygdala are crucial for mediating these effects on social behavior. nih.gov In a mouse model of social fear conditioning, this compound was also shown to block the effects of NPY on the expression of social fear when administered into the central amygdala (CeA). mdpi.com Interestingly, in the dorsolateral septum (DLS), the Y1 receptor antagonist did not block the effects of NPY on social fear, highlighting a region-specific role of Y1 receptors in modulating fear and anxiety. mdpi.com

Brain Region Test Effect of NPY Effect of BIBO 3304 Co-administration Reference
Basolateral Amygdala (Rats)Social Interaction TestIncreased social interaction timeAntagonized the anxiolytic-like effect of NPY nih.gov
Central Amygdala (Mice)Social Fear ConditioningReduced expression of social fearBlocked the effects of NPY on social fear expression mdpi.com
Dorsolateral Septum (Mice)Social Fear ConditioningReduced expression of social fearDid not block the effects of NPY mdpi.com

Influence on Conditioned Fear Incubation

The role of the Neuropeptide Y (NPY) system, specifically the Y1 receptor, in the modulation of fear and anxiety has been a subject of extensive research. However, studies utilizing this compound to probe the Y1 receptor's involvement in the incubation of conditioned fear have yielded specific outcomes.

In a rat model designed to study fear incubation, ventricular administration of this compound did not produce a significant effect on the expression of conditioned fear. nih.gov Rats that underwent fear conditioning training showed no increase in fear responses when tested two days later following treatment with BIBO 3304. nih.gov These findings suggest that under the specific experimental conditions, endogenous NPY acting on Y1 receptors may not be a critical factor in the expression of incubated fear. nih.gov The interpretation of these negative pharmacological data is complex, but it questions a direct role for endogenous NPY in this particular fear memory process. nih.gov

Table 1: Effect of BIBO 3304 on Conditioned Fear Expression
Treatment GroupOutcome on Conditioned FearSource
VehicleBaseline fear expression observed. nih.gov
BIBO 3304 (20 μg and 40 μg)No significant effect on the expression of conditioned fear compared to vehicle. nih.gov

Cardiovascular System Regulation

The NPY system is known to be involved in cardiovascular regulation, including the control of blood pressure. apexbt.comopnme.comopnme.com

Current research literature from the provided search results does not offer specific details on the direct involvement of this compound in the modulation of the blood pressure baroreflex.

Neuropeptide Y is recognized as a messenger in pathways that can lead to the elevation of blood pressure. apexbt.comopnme.comopnme.com As a potent Y1 receptor antagonist, BIBO 3304 is positioned to block these effects. In a study investigating inflammatory pain in rats, intrathecal administration of NPY was found to dose-dependently increase blood pressure. This pressor effect could be prevented by the co-administration of a Y2 antagonist. nih.gov While this study highlights the complex interplay of NPY receptors in blood pressure control, another study noted that the Y1 receptor antagonist BIBO 3304 could partially reverse the antinociceptive effects of NPY, indicating its ability to block Y1-mediated pathways. nih.gov

Impact on Bone Metabolism and Skeletal Integrity

Emerging evidence points to the NPY system, particularly via the Y1 receptor, as a significant neural signaling pathway in the regulation of bone homeostasis. uwa.edu.aunih.gov

Pharmacological blockade of the Y1 receptor using BIBO 3304 has been shown to have a significant anabolic effect on bone in murine models. uwa.edu.aunih.gov Oral administration of BIBO 3304 over an eight-week period dose-dependently increased bone mass in mice. uwa.edu.aunih.gov

Detailed histomorphometric analysis of the femora of mice treated with BIBO 3304 revealed substantial improvements in bone structure: nih.gov

A significant 1.5-fold increase in cancellous bone volume. nih.gov

Enhanced bone microarchitecture, characterized by a greater number and thickness of trabeculae. nih.gov

A significant increase in the anabolic activity of osteoblasts, the cells responsible for bone formation. nih.gov

Increased periosteal mineral apposition rate in cortical bone. nih.gov

Notably, this increase in bone mass occurred despite a simultaneous increase in bone resorption markers, suggesting a potent stimulation of bone formation that outpaces resorption. nih.gov Importantly, these skeletal benefits were observed without adverse effects on body weight, adiposity, or energy metabolism. nih.gov

Table 2: Histomorphometric Changes in Femur of Murine Models Treated with BIBO 3304
ParameterObservationSource
Cancellous Bone Volume1.5-fold increase nih.gov
Trabecular NumberIncreased nih.gov
Trabecular ThicknessIncreased nih.gov
Osteoblast ActivitySignificantly increased nih.gov
Cortical Periosteal Mineral Apposition RateSignificantly increased nih.gov

Neurobiological and Neuromodulatory Applications

As a highly selective Y1 receptor antagonist, this compound serves as an invaluable tool for dissecting the neurobiological functions of the NPY system. opnme.comopnme.com Its ability to block Y1 receptor signaling allows researchers to investigate the receptor's role in a variety of physiological and pathological processes.

For instance, it has been used to demonstrate that NPY's effects on reducing the expression of social fear are mediated through Y1 receptors in the central amygdala. mdpi.com The antagonist effectively blocked the fear-reducing effects of NPY in this brain region. mdpi.com Furthermore, BIBO 3304 is cited in studies that confirm its ability to antagonize the anxiolytic-like effects of NPY, further cementing its utility in behavioral neuroscience research. rndsystems.comtocris.comapexbt.com These applications underscore its importance in elucidating the complex neural circuits where NPY and its Y1 receptor play a modulatory role.

Modulation of Retinal Ganglion Cell Physiology and Neuroprotection

Neuropeptide Y (NPY) and its receptors are present in the mammalian retina, where they play a modulatory role in retinal ganglion cell (RGC) physiology. nih.gov The death of RGCs is a primary characteristic of several degenerative retinal diseases, including glaucoma. nih.govreviewofophthalmology.com Investigations using purified RGCs and ex vivo rat retinal preparations have demonstrated that NPY can attenuate the rise in intracellular free calcium concentration ([Ca²⁺]i) that is triggered by glutamate. nih.gov This effect is primarily mediated through the activation of the Y1 receptor. nih.gov

The application of this compound as a Y1 receptor antagonist was crucial in confirming this pathway. nih.gov By blocking the Y1 receptor, BIBO 3304 prevents NPY from exerting its protective effect against glutamate-induced calcium influx. nih.gov This finding is significant because excessive calcium entry into RGCs is a known pathway to excitotoxic cell death, a key mechanism implicated in glaucomatous neurodegeneration. nih.govreviewofophthalmology.com Therefore, the modulation of the NPY-Y1 receptor axis, as demonstrated by studies involving BIBO 3304, represents a potential target for neuroprotective strategies aimed at preserving RGCs. nih.govarvojournals.orgnih.govmdpi.com

Model SystemAgonistEffect of AgonistAntagonistEffect of AntagonistImplication
Purified Retinal Ganglion Cells (RGCs)GlutamateIncreased intracellular Ca²⁺--Induces excitotoxicity
Purified Retinal Ganglion Cells (RGCs)NPY + GlutamateAttenuated the increase in intracellular Ca²⁺BIBO 3304Blocked the protective effect of NPYConfirms Y1 receptor involvement in RGC neuroprotection nih.gov

Suppression of Excitatory Synaptic Transmission in Brainstem Taste-Feeding Networks

The caudal nucleus of the solitary tract (cNST) is a critical brainstem region that processes visceral signals related to taste and feeding. nih.gov Neuropeptide Y is among the many neuromodulators implicated in these visceral pathways that regulate food intake. nih.govnih.gov Studies have shown that activation of NPY receptors in this network can suppress excitatory synaptic transmission. nih.gov

This compound has been used to investigate the specific role of the Y1 receptor in these processes. Research indicates that BIBO 3304 can inhibit the feeding response induced by NPY. nih.gov In electrophysiological studies in other brain regions, such as the nucleus accumbens, BIBO 3304 has been shown to block the Y1 receptor-mediated enhancement of excitatory postsynaptic current (EPSC) amplitude. nih.gov This suggests a mechanism by which BIBO 3304 can modulate synaptic transmission. By antagonizing the Y1 receptor, BIBO 3304 effectively prevents NPY from facilitating excitatory signals that drive feeding behavior, thereby contributing to the suppression of such behaviors. nih.govnih.gov This highlights the role of the NPY-Y1 receptor system in the intricate neural circuits that control taste and feeding. nih.gov

Brain RegionNPY Receptor AgonistEffect on Excitatory TransmissionY1 AntagonistEffect of Antagonist
Caudal Nucleus of the Solitary Tract (cNST)NPYSuppresses excitatory synaptic transmission nih.govBIBO 3304Inhibits NPY-induced feeding response nih.gov
Nucleus Accumbens[Leu³¹, Pro³⁴]-NPYIncreased Excitatory Postsynaptic Current (EPSC) amplitudeBIBO 3304Blocked the increase in EPSC amplitude nih.gov

Investigation in Neural Circuits for Pain Suppression

The NPY system is involved in the endogenous modulation of pain. nih.gov Preclinical studies in models of neuropathic and inflammatory pain have revealed that NPY receptor signaling exerts a tonic, long-lasting inhibitory control over pain hypersensitivity. nih.gov This suggests a natural mechanism for recovery from the hyperalgesia associated with nerve damage or inflammation. nih.gov

The role of the Y1 receptor in this process has been clarified through the use of this compound. nih.gov In animal models where pain hypersensitivity had resolved, the intrathecal administration of BIBO 3304 dose-dependently reinstated both tactile and thermal hypersensitivity. nih.gov This effect indicates that by blocking the Y1 receptor, BIBO 3304 removes an ongoing, natural pain-suppressing (analgesic) signal that is mediated by NPY. nih.gov These findings establish that NPY, acting through Y1 receptors, is a key component of descending inhibitory pain control circuits. nih.govnih.govuchicago.edu

Pain ModelConditionTreatmentObserved EffectConclusion
Neuropathic & Inflammatory PainResolution of hypersensitivityIntrathecal BIBO 3304Reinstatement of tactile and thermal hypersensitivity nih.govY1 receptor signaling provides tonic inhibition of chronic pain nih.gov
Control (No Nerve Injury)Normal sensitivityIntrathecal BIBO 3304No change in sensitivity thresholds nih.govNPY-Y1 antagonism does not cause pain in the absence of injury nih.gov

Interaction with Cannabinoid Systems in Amygdala after Stress Exposure

The central amygdala (CeA) is a key brain structure involved in processing fear and stress. mdpi.com Neuropeptide Y has been shown to reduce the expression of social fear, a stress-related behavior, by acting on receptors within the CeA. mdpi.com

Studies utilizing local infusions of this compound into the CeA have demonstrated that it blocks the fear-reducing effects of NPY. mdpi.com This indicates that NPY's anxiolytic (anxiety-reducing) actions in this brain region are mediated specifically through the Y1 receptor. mdpi.com While the endocannabinoid system is also known to be heavily involved in the modulation of fear, stress, and extinction learning within the amygdala, direct preclinical evidence from the reviewed sources specifically detailing the interaction between BIBO 3304 and cannabinoid systems in the amygdala following stress was not identified. nih.govresearchgate.net However, both the NPY-Y1 and cannabinoid systems are recognized as critical regulators of the stress response in this region. mdpi.comresearchgate.net

Brain RegionConditionTreatmentEffect of NPYEffect of BIBO 3304
Central Amygdala (CeA)Social Fear Conditioning (Stress)NPY infusionReduced expression of social fear mdpi.com-
Central Amygdala (CeA)Social Fear Conditioning (Stress)NPY + BIBO 3304 infusionBlocked the fear-reducing effects of NPY mdpi.comConfirms Y1 receptor mediation of NPY's anxiolytic effect mdpi.com

Role in Inflammatory and Metabolic Processes

Influence on Macrophage Infiltration and Smooth Muscle Foam Cell Formation in Endothelial Dysfunction

Endothelial dysfunction is an early event in the development of atherosclerosis and is associated with vascular inflammation. frontiersin.orgnih.gov This dysfunction can lead to the recruitment of monocytes/macrophages into the subendothelial layer of blood vessels. frontiersin.orgnih.gov Concurrently, vascular smooth muscle cells (VSMCs) can accumulate lipids, transforming into foam cells, which is a hallmark of atherosclerotic plaques. nih.govnih.govresearchgate.net

Research has shown that under conditions of endothelial dysfunction, there is an upregulation of NPY in the aorta. nih.gov This elevated NPY promotes the migration of macrophages toward VSMCs, a process known as chemotaxis. frontiersin.orgnih.gov Furthermore, NPY induces lipid uptake in VSMCs, facilitating their transformation into smooth muscle foam cells. nih.gov The administration of this compound was shown to inhibit the NPY-promoted chemotaxis of macrophages. frontiersin.org This demonstrates that NPY enhances macrophage infiltration into the vascular wall via the Y1 receptor, thereby amplifying vascular inflammation and contributing to the formation of atherosclerotic lesions. frontiersin.orgnih.gov

ProcessConditionKey MediatorEffect of MediatorEffect of BIBO 3304
Macrophage ChemotaxisEndothelial DysfunctionNeuropeptide Y (NPY)Promoted macrophage migration toward VSMCs frontiersin.orgnih.govInhibited NPY-mediated macrophage chemotaxis frontiersin.org
Smooth Muscle Foam Cell FormationEndothelial DysfunctionNeuropeptide Y (NPY)Induced lipid uptake in VSMCs, facilitating foam cell formation nih.govNot explicitly stated, but antagonism of the receptor driving the process is implied to be inhibitory.

Compound and Receptor Table

NameType
This compoundNPY Y1 Receptor Antagonist
Neuropeptide Y (NPY)Endogenous Peptide Neurotransmitter
[Leu³¹, Pro³⁴]-NPYNPY Y1 Receptor Agonist
NPY Y1 ReceptorG-protein Coupled Receptor
GlutamateExcitatory Neurotransmitter
BIIE 0246NPY Y2 Receptor Antagonist
L-152,804NPY Y5 Receptor Antagonist

Methodological Approaches and Experimental Considerations in Research with Bibo 3304 Trifluoroacetate

In Vitro Methodologies

In vitro studies are fundamental for characterizing the pharmacological profile of BIBO 3304 trifluoroacetate (B77799) and for investigating its effects at the cellular and molecular level.

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are a cornerstone for determining the affinity and selectivity of BIBO 3304 trifluoroacetate for its target receptor. These assays typically involve the use of cell membranes prepared from cell lines recombinantly expressing specific NPY receptor subtypes. The principle of the assay is the competition between a fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]-PYY) and varying concentrations of the unlabeled compound being tested, in this case, this compound.

Research has demonstrated that BIBO 3304 displays a high affinity for the human and rat Y1 receptors, with IC50 values in the sub-nanomolar range. nih.govbioworld.com Specifically, the IC50 value for the human Y1 receptor is approximately 0.38 nM, and for the rat Y1 receptor, it is around 0.72 nM. nih.govbioworld.comselleckchem.com In contrast, BIBO 3304 shows significantly lower affinity for other NPY receptor subtypes, including Y2, Y4, and Y5, with IC50 values typically greater than 1000 nM. nih.govbioworld.com This high selectivity is a critical attribute for its use as a research tool to specifically probe the function of the Y1 receptor.

Table 1: Binding Affinity of this compound for NPY Receptor Subtypes
Receptor SubtypeSpeciesIC50 (nM)
Y1Human0.38
Y1Rat0.72
Y2Human>1000
Y4Human>1000
Y4Rat>1000
Y5Human>1000
Y5Rat>1000

Cell-Based Functional Assays for Receptor Activation and Signal Transduction (e.g., cAMP accumulation, Ca²+ mobilization)

To assess the functional antagonism of this compound, cell-based assays that measure the downstream consequences of receptor activation are employed. The NPY Y1 receptor is a G-protein coupled receptor (GPCR), and its activation by NPY typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the mobilization of intracellular calcium (Ca²+).

cAMP Accumulation Assays: In these assays, cells expressing the Y1 receptor are first stimulated with an agent like forskolin (B1673556) to elevate intracellular cAMP levels. The ability of an NPY agonist to inhibit this forskolin-stimulated cAMP accumulation is then measured. To test the antagonist properties of BIBO 3304, the assay is performed in the presence of a fixed concentration of an NPY agonist and varying concentrations of BIBO 3304. An effective antagonist will reverse the agonist-induced decrease in cAMP levels in a concentration-dependent manner.

Ca²+ Mobilization Assays: These assays utilize fluorescent dyes that are sensitive to changes in intracellular calcium concentrations. Cells expressing the Y1 receptor are loaded with a calcium-sensitive dye. Upon stimulation with an NPY agonist, the activation of the Y1 receptor leads to an increase in intracellular calcium, which is detected as a change in fluorescence. The antagonistic effect of BIBO 3304 is determined by its ability to block the agonist-induced calcium mobilization.

Gene Expression and Protein Level Analysis in Cellular Systems

Investigating the effects of this compound on gene and protein expression can provide insights into the long-term consequences of Y1 receptor blockade in specific cellular contexts.

Gene Expression Analysis: Techniques such as quantitative real-time polymerase chain reaction (qRT-PCR) can be used to measure changes in the mRNA levels of genes that are regulated by NPY signaling. For example, in a study on human pancreatic islets, BIBO 3304 was used to demonstrate that pharmacological inhibition of the Y1 receptor could protect β-cells from dysfunction and death under diabetogenic conditions. This suggests that Y1 receptor signaling can influence the expression of genes involved in cell survival and function.

Protein Level Analysis: Methods like Western blotting and enzyme-linked immunosorbent assay (ELISA) can be employed to quantify changes in the protein levels of downstream effectors of NPY Y1 receptor signaling. While specific studies detailing the use of BIBO 3304 in this context are not prevalent, these techniques would be valuable for assessing the impact of Y1 receptor antagonism on the expression of proteins involved in cellular processes such as proliferation, differentiation, and apoptosis.

In Vivo Experimental Designs

In vivo studies are crucial for understanding the physiological and behavioral effects of this compound in a whole-organism context.

Central Administration Techniques (e.g., Intracerebroventricular, Paraventricular Nucleus Injections)

Due to the limited ability of many small molecules to cross the blood-brain barrier, central administration techniques are often necessary to study the effects of BIBO 3304 on the central nervous system.

Intracerebroventricular (ICV) Injections: This technique involves the direct injection of the compound into the cerebral ventricles, allowing it to bypass the blood-brain barrier and distribute throughout the brain via the cerebrospinal fluid. ICV administration of BIBO 3304 has been used in studies investigating its effects on anxiety-like behaviors.

Paraventricular Nucleus (PVN) Injections: For more targeted effects, BIBO 3304 can be microinjected directly into specific brain regions known to be rich in Y1 receptors and involved in particular physiological processes. The paraventricular nucleus of the hypothalamus is a key site for the regulation of feeding behavior. Studies have shown that direct injection of BIBO 3304 into the PVN can inhibit NPY-induced food intake in rodents.

Behavioral Testing Paradigms (e.g., Feeding, Anxiety, Pain Assessment)

This compound is a valuable tool for dissecting the role of the NPY Y1 receptor in various behaviors.

Feeding Behavior: The NPY system is a potent regulator of appetite. The orexigenic (appetite-stimulating) effects of NPY are largely mediated by the Y1 receptor. In rodent models, central administration of BIBO 3304 has been shown to significantly inhibit food intake induced by both exogenous NPY administration and by fasting. nih.gov

Anxiety Assessment: The NPY system is also implicated in the regulation of anxiety and fear. Behavioral paradigms such as the social interaction test and social fear conditioning are used to assess the anxiolytic-like effects of compounds. Studies have demonstrated that BIBO 3304 can antagonize the anxiolytic-like effects of NPY, indicating a role for the Y1 receptor in mediating these responses. For instance, in a social fear paradigm in mice, intra-amygdala administration of BIBO 3304 blocked the fear-reducing effects of NPY.

Pain Assessment: Emerging research has highlighted a role for the NPY Y1 receptor in the modulation of pain. In a mouse model of chronic postoperative pain, intrathecal administration of BIBO 3304 was shown to reinstate mechanical hypersensitivity after it had resolved, suggesting that endogenous NPY acting on Y1 receptors plays a role in the remission of chronic pain. nih.gov This demonstrates the utility of BIBO 3304 in studying the complex role of the NPY system in pain processing.

Table 2: Summary of In Vivo Behavioral Studies with this compound
Behavioral ParadigmAdministration RouteKey Finding
Feeding (NPY-induced)Paraventricular NucleusInhibition of food intake
Feeding (Fasting-induced)Paraventricular NucleusInhibition of hyperphagia
Anxiety (Social Fear)Intra-amygdalaBlockade of NPY's anxiolytic effect
Pain (Postoperative)IntrathecalReinstatement of mechanical hypersensitivity

Tissue Analysis and Histology for Receptor Expression and Downstream Effects

Tissue-level analysis is fundamental to elucidating the mechanisms through which this compound exerts its effects. These investigations typically involve a combination of histological examination, gene expression analysis, and protein quantification to assess receptor expression and the downstream cellular consequences of Y1 receptor antagonism.

To understand the downstream effects at a molecular level, researchers analyze the expression of specific proteins and genes within these tissues. For instance, in islets from diabetic db/db mice, treatment with BIBO 3304 has been shown to significantly reduce the expression of pro-apoptotic markers. ulb.ac.be Analysis of gene expression revealed that the treatment decreased levels of pro-apoptotic Bid and Bim. ulb.ac.be Furthermore, protein analysis showed a significant reduction in the expression of BIM and cleaved-Caspase-3, indicating that BIBO 3304 alleviates β-cell apoptosis under diabetogenic conditions. ulb.ac.be

Receptor expression analysis is also a critical component. Studies have identified a significant upregulation of NPY1R (Neuropeptide Y Receptor Y1) and its ligand, NPY, mRNA expression in human islets from subjects with type 2 diabetes, which was correlated with reduced insulin (B600854) secretion. nih.gov This provides a rationale for the therapeutic targeting of this receptor. The high selectivity of BIBO 3304 for the Y1 receptor has been confirmed through competitive binding assays, which show its subnanomolar affinity for human and rat Y1 receptors, while displaying low affinity for Y2, Y4, and Y5 receptor subtypes. nih.govbioworld.com

In addition to the pancreas, adipose tissue is another key area of investigation. Research has explored how blocking Y1 receptor signaling in fat tissue can increase fat metabolism. newatlas.com By applying BIBO 3304 to human fat cells isolated from obese individuals, researchers observed that the cells began to switch on genes involved in thermogenesis, suggesting a direct effect on fat cell metabolism. newatlas.com

Table 2: Summary of Tissue Analysis and Histological Findings with BIBO 3304

Tissue/Cell TypeAnalysis TypeKey Findings Related to BIBO 3304Citation
Pancreatic Islets (β-cells)Gene ExpressionReduces expression of pro-apoptotic genes (Bid, Bim). ulb.ac.be
Pancreatic Islets (β-cells)Protein AnalysisReduces expression of pro-apoptotic proteins (BIM, cleaved-Caspase-3). ulb.ac.be
Pancreatic Islets (β-cells)HistologyContributes to the preservation of functional β-cell mass. ulb.ac.benih.gov
Human/Rat Receptor-Expressing CellsReceptor Binding AssayDemonstrates subnanomolar affinity and high selectivity for the Y1 receptor subtype over Y2, Y4, and Y5. nih.gov
Human Fat CellsGene ExpressionActivates genes involved in thermogenesis (heat production). newatlas.com

Translational Perspectives and Therapeutic Potential of Neuropeptide Y Y1 Receptor Antagonism

Implications for the Treatment of Metabolic Disorders (e.g., Obesity, Eating Disorders)

The NPY system, particularly through the Y1 receptor, is a critical regulator of energy homeostasis and appetite. opnme.com NPY is one of the most powerful orexigenic (appetite-stimulating) peptides known, and its effects are largely mediated by Y1 receptors in the hypothalamus. opnme.compatsnap.com

Research involving BIBO 3304 has substantiated the role of the Y1 receptor in feeding behavior. In rodent models, the central administration of BIBO 3304 effectively inhibits the robust feeding response induced by both direct NPY application and fasting. eurekaselect.compatsnap.com This demonstrates its capacity to attenuate key drivers of food intake.

Beyond appetite suppression, antagonism of the Y1 receptor with BIBO 3304 has shown broader benefits for metabolic health. In preclinical models of type 2 diabetes, treatment with BIBO 3304 led to reduced adiposity and improved insulin (B600854) action in skeletal muscle. researchgate.net Furthermore, the compound was found to protect pancreatic β-cells from dysfunction and death, preserving their mass and improving glycemic control. researchgate.net These findings suggest that NPY Y1 receptor antagonism could be a dual-pronged strategy for managing metabolic disorders, tackling both obesity through appetite control and key pathophysiological aspects of type 2 diabetes.

Table 1: Receptor Binding Affinity of BIBO 3304
Receptor SubtypeSpeciesIC50 Value (nM)
Y1Human0.38
Y1Rat0.72
Y2Human>1000
Y4Human & Rat>1000
Y5Human & Rat>1000

IC50: The half maximal inhibitory concentration, indicating the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value denotes a higher potency. eurekaselect.comnih.gov

Development of Novel Anxiolytics and Antidepressants

The role of the NPY system in mood and anxiety is complex, with a substantial body of evidence suggesting that NPY itself exerts anxiolytic (anxiety-reducing) and antidepressant effects. oup.comnih.gov These beneficial effects are largely mediated through the Y1 receptor. nih.gov For instance, studies have shown that the administration of Y1 receptor agonists can decrease behaviors associated with anxiety and depression in animal models. nih.gov

Consequently, the development of a Y1 receptor antagonist like BIBO 3304 is not considered a viable strategy for creating novel anxiolytics or antidepressants. Blocking the Y1 receptor would be expected to counteract the natural, beneficial effects of NPY on mood and anxiety. Research supports this, showing that other Y1 receptor antagonists can induce anxious responses. oup.com Therefore, therapeutic approaches targeting the NPY system for mood disorders are more likely to focus on developing Y1 receptor agonists to mimic or enhance the endogenous anti-stress actions of NPY.

Strategies for Cardiovascular Disease Management

Neuropeptide Y, released during sympathetic nervous system activation, plays a significant role in cardiovascular regulation. opnme.com It is a potent vasoconstrictor, an effect mediated primarily through the Y1 receptor, and is implicated in the elevation of blood pressure. patsnap.comarvojournals.org Dysregulation of the NPY system has been linked to the pathogenesis of several cardiovascular diseases, including hypertension and atherosclerosis. arvojournals.orgnih.gov

This link makes the NPY Y1 receptor a logical target for cardiovascular disease management. By blocking the Y1 receptor, an antagonist like BIBO 3304 could prevent NPY-induced vasoconstriction and help regulate blood pressure. Studies using other selective NPY Y1 receptor antagonists have provided proof-of-concept for this strategy. In a clinical setting, the Y1 antagonist AR-H040922 was shown to attenuate the rise in systolic blood pressure during exercise in patients with angina pectoris. This highlights the potential for Y1 receptor blockade as a therapeutic approach for conditions characterized by excessive sympathetic activation and high blood pressure.

Applications in Bone Health and Osteoporosis Research

A compelling and promising area of research for NPY Y1 receptor antagonism is in the field of bone metabolism. Studies have revealed that the NPY system is a key neural regulator of bone homeostasis, with the Y1 receptor acting as a negative regulator of bone formation. Genetic studies in mice, where the Y1 receptor is deleted specifically in bone-forming osteoblasts, result in a high bone mass phenotype.

Pharmacological blockade with BIBO 3304 has been shown to replicate and enhance this effect, positioning it as a potential anabolic treatment for bone loss. Oral administration of BIBO 3304 to mice over an eight-week period led to a dose-dependent increase in bone mass. This was associated with significant improvements in bone microarchitecture, including increased trabecular number and thickness, and was driven by a marked increase in the bone-building activity of osteoblasts. Similar positive effects were observed in a rat model of postmenopausal osteoporosis, where a Y1 antagonist improved bone microstructure and promoted the differentiation of bone marrow stem cells into osteoblasts. These findings strongly support the therapeutic potential of Y1 receptor antagonists like BIBO 3304 for treating degenerative skeletal diseases such as osteoporosis.

Table 2: Effects of NPY Y1 Receptor Antagonism on Bone Parameters in Animal Models
Animal ModelKey FindingObserved EffectCitation
Wild-type MiceIncreased Bone MassDose-dependent increase in cancellous bone volume
Wild-type MiceImproved MicroarchitectureGreater trabecular number and thickness
Wild-type MiceIncreased Bone FormationSignificant increase in osteoblast anabolic activity
OVX Rats (Osteoporosis Model)Improved Bone MicrostructureAlleviation of osteoporotic changes
OVX Rats (Osteoporosis Model)Enhanced OsteogenesisPromoted osteogenic differentiation of bone marrow stem cells

OVX: Ovariectomized, a common experimental model to induce bone loss similar to that seen in postmenopausal osteoporosis.

Neuroprotective Strategies for Retinal Degeneration and Other Neurological Conditions

The role of the NPY Y1 receptor in the nervous system is highly context-dependent, leading to different therapeutic strategies for different conditions. In the retina, NPY is considered a neuroprotective agent, particularly against the excitotoxic damage that contributes to retinal ganglion cell (RGC) death in diseases like glaucoma. This protective effect is mediated through the Y1 receptor; NPY's ability to prevent glutamate-induced cell death is abolished when the Y1 receptor is blocked by an antagonist. Therefore, for retinal neuroprotection, therapeutic strategies would likely focus on Y1 receptor agonists, not antagonists like BIBO 3304.

Conversely, in other neurological contexts, Y1 receptor antagonism has shown unexpected therapeutic promise. In a mouse model of the fatal motor neuron disease amyotrophic lateral sclerosis (ALS), intranasal delivery of a selective NPY Y1 receptor antagonist was found to improve motor deficits. This suggests that in the specific pathological environment of ALS, blocking Y1 receptor signaling may be beneficial. These contrasting findings underscore the complexity of NPY signaling and highlight that the therapeutic utility of targeting the Y1 receptor must be carefully evaluated for each specific neurological condition.

Challenges, Limitations, and Future Research Directions

Considerations for In Vivo Pharmacokinetics and Metabolism

A significant challenge in the development of BIBO 3304 and other NPY Y1 receptor antagonists is achieving favorable in vivo pharmacokinetic and metabolic profiles. While BIBO 3304 has been used effectively in in vivo studies through central administration to inhibit NPY- and fasting-induced feeding, detailed public data on its oral bioavailability, metabolic stability, and ability to cross the blood-brain barrier is not extensively documented in the provided search results. nih.govrndsystems.com For systemic applications, particularly for chronic conditions, an ideal antagonist would possess high oral bioavailability and a metabolic profile that ensures sustained therapeutic concentrations without the formation of active or toxic metabolites. The development of antagonists with improved pharmacokinetic properties is a critical step for future research. researchgate.netresearchgate.net

Identification of Potential Off-Target Effects or Unintended Interactions

BIBO 3304 is characterized as a highly selective NPY Y1 receptor antagonist, with significantly lower affinity for Y2, Y4, and Y5 receptors. nih.govrndsystems.comselleckchem.com Specifically, its affinity for the human and rat Y1 receptors is in the subnanomolar range, while its affinity for other NPY receptor subtypes is greater than 1000 nM. nih.govselleckchem.com However, comprehensive screening against a wider panel of receptors and enzymes is crucial to identify any potential off-target effects. One study noted that in a selectivity panel of 146 targets, BIBO 3304 showed some inhibition (between 60-71%) of the dopamine (B1211576) D2S, kappa opioid, and vasopressin V1a receptors at a concentration of 10 µM. opnme.com While this concentration is significantly higher than its Y1 affinity, it highlights the importance of thorough characterization. Furthermore, unintended interactions can arise from the complex interplay of NPY receptor subtypes. For instance, BIBO 3304 was found to block feeding behavior elicited by [Leu31, Pro24]NPY, suggesting an interaction between different NPY receptor subtypes in feeding regulation. nih.gov

Selectivity Profile of BIBO 3304
ReceptorSpeciesIC50 (nM)Selectivity Fold vs. hY1
Y1Human0.38-
Y1Rat0.72-
Y2Human>1000>2600
Y4Human>1000>2600
Y4Rat>1000>1300
Y5Human>1000>2600
Y5Rat>1000>1300

Development of Next-Generation Neuropeptide Y Y1 Receptor Antagonists with Improved Profiles

The development of next-generation NPY Y1 receptor antagonists is an active area of research, driven by the need for compounds with improved "drug-like" properties. While early antagonists like BIBP 3226 and BIBO 3304 have been instrumental for research, the focus is now on designing molecules with enhanced affinity, selectivity, and pharmacokinetic profiles. researchgate.net The recent resolution of the crystal structure of the Y1 receptor provides a significant opportunity for structure-guided drug design, allowing for the rational development of new antagonists with optimized interactions with the receptor binding pocket. rsc.org Future generations of antagonists may also explore different chemical scaffolds to improve upon the argininamide-type structure of BIBO 3304. rsc.org

Long-Term Efficacy and Safety Assessments in Chronic Models

Much of the research involving BIBO 3304 has been in acute or short-term studies. For potential therapeutic applications in chronic diseases such as obesity, diabetes, or chronic pain, long-term efficacy and safety data are essential. nih.govulb.ac.be Studies in diabetic mouse models have shown that treatment with BIBO 3304 for six weeks can improve glycemic control and protect β-cells. ulb.ac.benih.gov However, more extended studies are needed to assess whether these beneficial effects are sustained and to monitor for any potential adverse effects that may emerge with chronic administration. The widespread distribution of Y1 receptors suggests that long-term blockade could have unforeseen consequences, making comprehensive, long-duration preclinical studies in relevant animal models a critical next step. nih.govtocris.com

Bridging Preclinical Findings to Clinical Applications: Remaining Gaps

A significant gap remains in translating the promising preclinical findings of NPY Y1 receptor antagonists to clinical applications. Despite the clear role of NPY in processes like feeding and anxiety in animal models, the complexity of these systems in humans presents a major challenge. researchgate.netresearchgate.net The redundancy of neuronal pathways that regulate appetite and body weight means that targeting a single receptor may not be sufficient for a robust and lasting therapeutic effect in obesity. researchgate.net This is underscored by the fact that while NPY receptor antagonists were once considered promising anti-obesity drugs, very few have advanced to clinical trials. researchgate.net

Furthermore, the lack of a severe phenotype in NPY receptor knockout mice raises questions about the potential efficacy and safety of antagonists in humans. embopress.org It is possible that the physiological roles of NPY are more subtle and modulatory, which might mean that antagonists would have a good safety profile but may lack strong clinical efficacy. embopress.org Clinical trials with other Y1 receptor antagonists, such as AR-H040922 for angina, have shown some physiological effects like blood pressure attenuation but failed to impact the primary ischemic endpoints. nih.gov These results highlight the complexities of translating preclinical success into clinical benefit and underscore the need for more research to bridge these remaining gaps.

Conclusion

Synthesis of Key Research Findings on BIBO 3304 trifluoroacetate (B77799)

BIBO 3304 trifluoroacetate is a potent and highly selective nonpeptide antagonist of the Neuropeptide Y (NPY) Y1 receptor. nih.gov Extensive research has characterized its high affinity for this receptor subtype in different species. The compound displays subnanomolar affinity for both human and rat Y1 receptors, with IC50 values of 0.38 nM and 0.72 nM, respectively. nih.govrndsystems.comselleckchem.com Its selectivity is a key feature, showing over 2600-fold lower affinity for the Y2, Y4, and Y5 receptor subtypes. nih.govrndsystems.com

ReceptorSpeciesAffinity (IC50)
NPY Y1 ReceptorHuman0.38 nM nih.govrndsystems.comselleckchem.com
NPY Y1 ReceptorRat0.72 nM nih.govrndsystems.comselleckchem.com
NPY Y2, Y4, Y5 ReceptorsHuman & Rat>1000 nM nih.govselleckchem.com
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Research into the physiological effects of BIBO 3304 has yielded significant findings across several areas:

Feeding and Obesity: BIBO 3304 has been shown to inhibit food intake induced by both NPY administration and fasting in rodent models. nih.govrndsystems.com In studies on diet-induced obesity, peripheral administration of BIBO 3304 led to a significant reduction in body weight gain, attributed to increased energy expenditure and thermogenesis in brown and white adipose tissue. newatlas.comnih.gov Notably, the compound does not appear to cross the blood-brain barrier, suggesting its anti-obesity effects are mediated through peripheral Y1 receptors. newatlas.com

Diabetes: In preclinical models of type 2 diabetes, BIBO 3304 demonstrated protective effects on pancreatic β-cells, preserving their function and mass under diabetogenic conditions. nih.gov This action, combined with reduced adiposity and improved insulin (B600854) action in skeletal muscle, resulted in better glycemic control. nih.gov

Bone Homeostasis: Administration of BIBO 3304 has been found to increase bone mass in mice. nih.gov The compound enhances the anabolic activity of osteoblasts, leading to improved bone microarchitecture, including greater trabecular number and thickness. nih.gov

Anxiety and Fear: In the central nervous system, Y1 receptors are implicated in emotional regulation. BIBO 3304 has been shown to antagonize the anxiolytic-like effects of NPY. rndsystems.comapexbt.com Specifically, it can block NPY's effects on the expression of social fear when administered into the central amygdala, a key brain region for processing fear. mdpi.com

Broader Significance of Neuropeptide Y Y1 Receptor Modulation in Physiology and Pathophysiology

The modulation of the Neuropeptide Y (NPY) Y1 receptor has broad significance due to the widespread distribution of NPY and its receptors, which are involved in regulating a multitude of physiological and pathophysiological processes.

Energy Homeostasis and Metabolic Disease: The NPY system is a critical regulator of energy balance. newatlas.com High levels of NPY are associated with an increased appetite and the storage of fat as a survival mechanism. newatlas.com In the context of modern diets, this can contribute to obesity and metabolic disease. newatlas.com Antagonism of the Y1 receptor, as demonstrated by BIBO 3304, can shift energy balance towards expenditure by increasing thermogenesis, highlighting this pathway as a key therapeutic target for obesity and related conditions like type 2 diabetes. newatlas.comnih.govnih.gov Research has identified a significant association between increased NPY and Y1 receptor expression in human pancreatic islets and reduced insulin secretion in individuals with type 2 diabetes. nih.gov

Bone Regulation: The NPY system has emerged as a significant neural signaling pathway in the regulation of bone homeostasis. nih.gov The finding that blocking Y1 receptor signaling leads to an anabolic effect on bone suggests a novel therapeutic avenue for treating degenerative skeletal diseases. nih.gov This indicates a direct link between the central nervous system and skeletal integrity mediated by NPY-Y1 signaling.

Neuroscience and Behavior: NPY is deeply involved in regulating emotional behaviors. nih.govmdpi.com Specifically, the Y1 receptor subtype mediates anxiolytic (anxiety-reducing) actions of NPY in brain regions like the amygdala. rndsystems.comapexbt.com The ability to modulate fear and anxiety responses by targeting Y1 receptors in specific neural circuits opens up possibilities for understanding and potentially treating anxiety and fear-related disorders. mdpi.com The interplay between different NPY receptor subtypes, such as Y1, Y2, and Y4, appears to create a complex regulatory system for emotional control. nih.gov

Outlook on Future Research and Therapeutic Development

The extensive preclinical research on this compound and the NPY Y1 receptor pathway illuminates a promising future for therapeutic development and further scientific inquiry.

Therapeutic Potential: The selective antagonism of the Y1 receptor presents multiple therapeutic opportunities. A peripherally acting Y1 antagonist, like BIBO 3304 or a functional analogue, could be developed as a safer and more effective treatment for diet-induced obesity, potentially avoiding central nervous system side effects. newatlas.comnih.gov Furthermore, the demonstrated ability of Y1 antagonism to protect and improve β-cell function offers a novel approach for managing type 2 diabetes. nih.gov The anabolic effect on bone also highlights the potential for developing new treatments for osteoporosis and other degenerative bone conditions. nih.gov

Future Research Directions: Future research should focus on translating the promising results from animal models into human applications. Clinical trials would be necessary to confirm the efficacy of Y1 receptor antagonists in treating obesity, type 2 diabetes, and bone loss in humans. Further investigation is warranted to fully understand the distinct roles of Y1 receptors in different brain regions, such as the dorsolateral septum and central amygdala, in mediating complex behaviors like social fear. mdpi.com The development of new selective antagonists for other NPY receptors, such as the Y4 receptor, could also provide new insights into the control of emotional behavior and homeostasis. nih.gov Continued exploration of the NPY-Y1 receptor pathway will be crucial for developing targeted therapies for a range of metabolic, skeletal, and neurological disorders.

Q & A

Basic Research Questions

Q. What is the molecular mechanism of BIBO 3304 trifluoroacetate as a selective NPY Y1 receptor antagonist, and how should researchers validate its specificity in experimental models?

  • Answer : BIBO 3304 binds to NPY Y1 receptors with high affinity (IC₅₀ = 0.38 ± 0.06 nM in SK-N-MC cells ). To validate specificity:

  • Use competitive binding assays with radiolabeled NPY analogs (e.g., [Leu³¹, Pro³⁴]NPY) to confirm displacement .
  • Test cross-reactivity against Y2/Y4/Y5 receptors; BIBO 3304 shows >1,000-fold selectivity for Y1 over other subtypes .
  • Employ functional assays (e.g., cAMP inhibition in SK-N-MC cells) to confirm antagonism (pKb = 9.1 ± 0.4) .

Q. How should researchers design in vivo experiments to study BIBO 3304’s effects on NPY-mediated behaviors like feeding or sedation?

  • Answer :

  • Dosage : Use 30 mg/kg intraperitoneal (IP) administration in rats for 50% inhibition of NPY-induced feeding .
  • Controls : Include NPY-only and vehicle (ethanol/castor oil/saline mixture) groups .
  • Behavioral metrics : Quantify food intake over 1–4 hours post-injection; assess sedation via social interaction tests in amygdala basolateral nuclei .

Q. What biochemical assays are critical for characterizing BIBO 3304’s activity in cellular models?

  • Answer :

  • cAMP assays : Measure NPY-induced cAMP suppression in SK-N-MC cells, reversed by BIBO 3304 (100 nM) .
  • Calcium mobilization : Use fluorescent probes (e.g., Fura-2) to track intracellular Ca²⁺ changes in NPY-stimulated cells .
  • Receptor internalization : Apply confocal microscopy with fluorescently tagged Y1 receptors to study antagonist-induced trafficking .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings about BIBO 3304’s role as both an NPY Y1 antagonist and a PRMT5 inhibitor?

  • Answer :

  • Hypothesis : BIBO 3304 may have off-target effects on PRMT5, a methyltransferase involved in sDMA modification .
  • Methodology :

Perform kinase/methyltransferase profiling assays to assess PRMT5 inhibition (IC₅₀ values).

Use siRNA knockdown of Y1 receptors to isolate PRMT5-specific effects on cell survival .

Validate with orthogonal techniques (e.g., Western blot for symmetric dimethylarginine [sDMA] levels) .

Q. What experimental strategies optimize BIBO 3304’s pharmacokinetics for chronic pain or anxiety studies in rodents?

  • Answer :

  • Formulation : Dissolve in 1:1:8 ethanol/castor oil/saline for stable IP delivery .
  • Blood-brain barrier (BBB) penetration : Measure CSF concentrations via LC-MS/MS to confirm CNS bioavailability .
  • Dosing schedules : For chronic models, administer 10–30 mg/kg daily for 7 days, monitoring weight loss and locomotor activity .

Q. How should researchers address variability in BIBO 3304’s efficacy across different cell lines (e.g., BHK vs. SK-N-MC cells)?

  • Answer :

  • Cell line selection : SK-N-MC cells endogenously express Y1 receptors, while BHK cells require transfection, leading to variable receptor density .
  • Normalization : Express data as % of NPY-induced maximal response.
  • Receptor quantification : Use radioligand binding (e.g., [¹²⁵I]PYY) to measure receptor density per cell line .

Methodological Notes

  • Contradiction Resolution : Prioritize peer-reviewed studies (e.g., Wieland et al. ) over vendor claims for NPY Y1 activity. Validate PRMT5 inhibition using methyltransferase-specific assays .
  • In Vivo Best Practices : Use strain-matched rodents (e.g., Sprague-Dawley rats) and control for stress-induced NPY fluctuations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bibo 3304 trifluoroacetate
Reactant of Route 2
Bibo 3304 trifluoroacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.